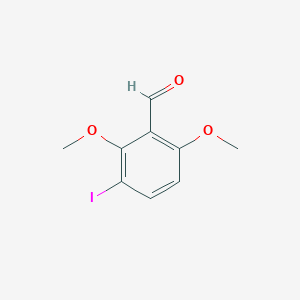

3-Iodo-2,6-dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

121177-69-3 |

|---|---|

Molecular Formula |

C9H9IO3 |

Molecular Weight |

292.07 g/mol |

IUPAC Name |

3-iodo-2,6-dimethoxybenzaldehyde |

InChI |

InChI=1S/C9H9IO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-5H,1-2H3 |

InChI Key |

XVVWXGLFZIVDGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)OC)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Iodo 2,6 Dimethoxybenzaldehyde

Precursor Synthesis and Functional Group Introduction Strategies

The efficient synthesis of 3-Iodo-2,6-dimethoxybenzaldehyde hinges on the initial preparation of its direct precursor, 2,6-dimethoxybenzaldehyde (B146518). This requires sophisticated methods for introducing the aldehyde group at a sterically hindered position, flanked by two methoxy (B1213986) groups.

Ortho-Lithiation and Formylation of Substituted Benzenes

A powerful strategy for the synthesis of ortho-substituted aromatic aldehydes is Directed ortho-Metalation (DoM). wikipedia.org This method leverages the ability of certain functional groups, known as directing metalation groups (DMGs), to guide a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position. wikipedia.org The methoxy group (-OCH₃) is an effective DMG, interacting with the lithium cation via its oxygen atom's lone pair electrons. wikipedia.orgthieme-connect.de

In the context of synthesizing the precursor 2,6-dimethoxybenzaldehyde, the starting material is often 1,3-dimethoxybenzene (B93181). The two methoxy groups cooperatively direct the lithiation to the C2 position, which is ortho to both. whiterose.ac.uk The strong base deprotonates this position to form a highly reactive aryllithium intermediate. wikipedia.orgthieme-connect.de This intermediate is then quenched with an appropriate formylating agent, most commonly N,N-dimethylformamide (DMF), to install the aldehyde group, yielding 2,6-dimethoxybenzaldehyde after aqueous workup. whiterose.ac.ukcommonorganicchemistry.com This lithiation-formylation sequence is a highly regioselective and efficient method for accessing sterically congested aldehydes. thieme-connect.decommonorganicchemistry.com

| Step | Starting Material | Reagents | Intermediate/Product | Key Principle |

|---|---|---|---|---|

| 1. Directed Lithiation | 1,3-Dimethoxybenzene | n-Butyllithium (n-BuLi) | 2-Lithio-1,3-dimethoxybenzene | Directed ortho-Metalation (DoM) |

| 2. Formylation | 2-Lithio-1,3-dimethoxybenzene | N,N-Dimethylformamide (DMF) | 2,6-Dimethoxybenzaldehyde | Electrophilic quench of aryllithium |

Regioselective Iodination Techniques and Mechanistic Analysis

Once 2,6-dimethoxybenzaldehyde is obtained, the next critical step is the regioselective introduction of an iodine atom at the C3 position. This is an electrophilic aromatic substitution reaction. The existing substituents on the ring—two activating methoxy groups and one deactivating aldehyde group—dictate the position of the incoming electrophile. The methoxy groups are strongly activating, ortho-, para-directing groups, while the aldehyde is a deactivating, meta-directing group.

The C3 position is para to the C6-methoxy group and ortho to the C2-methoxy group. The C5 position is also para to the C2-methoxy group. However, the C3 position is also meta to the deactivating aldehyde group, which electronically favors it over the C5 position. Steric hindrance also plays a significant role, making the less crowded C3 and C5 positions more accessible than the C1 position. The combined electronic effects of the three substituents strongly favor iodination at the C3 or C5 position. Achieving high regioselectivity for the C3 position often depends on the specific iodinating agent and reaction conditions used.

Comparative Analysis of Iodination Reagents and Conditions

The choice of iodinating agent is crucial for the successful synthesis of this compound, directly impacting yield and product purity. Comparative studies have been performed on various methoxylated benzaldehydes, offering insight into the most effective methods. tandfonline.comtandfonline.com

Iodine/Silver Nitrate (B79036) Systems for Directed Iodination

The combination of molecular iodine (I₂) and silver nitrate (AgNO₃) is a well-established system for the iodination of activated aromatic compounds. tandfonline.comorientjchem.org In this system, the silver salt acts as a halogen activator. It is believed that the silver ion interacts with iodine to generate a more potent electrophilic iodinating species, possibly INO₃ or a related "superelectrophilic" I⁺ species, by precipitating iodide as insoluble silver iodide (AgI). tandfonline.comolemiss.edu

This method has been shown to be effective for the iodination of various dimethoxybenzaldehydes, generally providing good yields. tandfonline.comtandfonline.com For electron-rich systems, the I₂/AgNO₃ combination can serve as a mild and efficient iodinating reagent. tandfonline.com

Iodine/Periodic Acid Approaches and Product Distribution

An alternative and powerful method for aromatic iodination involves using molecular iodine in the presence of a strong oxidizing agent, such as periodic acid (H₅IO₆) or iodic acid (HIO₃). tsijournals.com In this approach, the periodic acid does not act as the primary iodinating agent itself but serves to oxidize the iodide (I⁻) byproduct back to electrophilic iodine (I₂). This in-situ regeneration of the active reagent means that all of the initial molecular iodine can theoretically be incorporated into the aromatic substrate, leading to higher atom economy. The reaction is typically carried out in an acidic medium, such as acetic acid with a sulfuric acid catalyst, which further activates the system. tandfonline.com

For some methoxybenzaldehydes, the iodine/periodic acid method has been reported to give higher yields compared to the iodine/silver nitrate system. tandfonline.com However, for other substrates, particularly more complex dimethoxybenzaldehydes, it can sometimes lead to a mixture of iodinated products, reducing the selectivity of the reaction. tandfonline.com

| Method | Reagents | Proposed Mechanism | Advantages | Disadvantages | Typical Substrate Suitability |

|---|---|---|---|---|---|

| Silver Salt Activated | I₂ / AgNO₃ | Generation of electrophilic I⁺ species via precipitation of AgI. tandfonline.comolemiss.edu | Mild conditions, often good yields for activated systems. tandfonline.com | Use of stoichiometric silver salts can be costly. | Dimethoxybenzaldehydes, Vanillin, Piperonal. tandfonline.comtandfonline.com |

| Oxidative Iodination | I₂ / H₅IO₆ (Periodic Acid) | In-situ oxidation of I⁻ byproduct back to I₂. tandfonline.com | High atom economy, cost-effective. tsijournals.com | Can sometimes lead to product mixtures with complex substrates. tandfonline.com | Monomethoxybenzaldehydes. tandfonline.comtandfonline.com |

Influence of Solvent Systems and Temperature on Reaction Efficiency

In the Directed ortho-Metalation (DoM) pathway, the reaction is highly sensitive to both solvent and temperature. Aprotic ethereal solvents are standard, with tetrahydrofuran (B95107) (THF) being the most common choice due to its ability to solvate the organolithium reagent and the resulting aryllithium intermediate. The reaction is typically conducted at cryogenic temperatures, most commonly -78 °C (the sublimation point of dry ice).

Key Influences in the DoM Pathway:

Temperature: Maintaining a low temperature is crucial to prevent the degradation of the highly reactive aryllithium species and to minimize side reactions, such as the competing reaction with the solvent. An increase in temperature can lead to a significant drop in yield and the formation of complex byproduct mixtures.

Solvent: The solvent must be aprotic and anhydrous. The presence of even trace amounts of water or other protic sources will quench the organolithium reagent and the lithiated intermediate, halting the reaction. Diethyl ether is an alternative to THF, though the lower solubility of some reagents at -78 °C can be a limitation.

For the electrophilic iodination pathway, the conditions are generally less stringent. Chlorinated solvents like dichloromethane (B109758) (DCM) are often employed. rsc.org The reaction may be performed at elevated temperatures to increase the reaction rate.

Key Influences in the Electrophilic Iodination Pathway:

Temperature: Moderate heating, for instance to 60 °C, can accelerate the reaction, leading to shorter reaction times. rsc.org However, excessive heat may promote the formation of undesired isomers or degradation products, necessitating careful optimization.

Solvent: The solvent must be inert to the iodinating and oxidizing agents. DCM is a common choice for its ability to dissolve the aromatic substrate and reagents while remaining relatively unreactive. Other solvents like chloroform (B151607) or acetonitrile (B52724) could also be used, potentially altering reaction rates and selectivity.

Below is a hypothetical data table illustrating the potential effects of solvent and temperature on the yield of this compound via a DoM approach.

| Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Notes |

|---|---|---|---|---|

| THF | -78 | 2 | 85 | Optimal conditions for intermediate stability. |

| THF | -40 | 1.5 | 60 | Increased rate of side reactions. |

| THF | 0 | 1 | <20 | Significant degradation of aryllithium intermediate. |

| Diethyl Ether | -78 | 3 | 75 | Lower solubility of reagents may slow reaction. |

| DCM | -78 | - | 0 | Reactive with organolithium reagents. Not suitable. |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing more sustainable and environmentally benign production methods. frontiersin.org This involves evaluating feedstocks, reagents, solvents, and energy usage to minimize waste and hazard.

Prevention: The DoM synthesis, while efficient, generates stoichiometric byproducts (e.g., lithium salts, butane). An ideal green process would prevent waste generation at the source.

Atom Economy: The atom economy for the DoM pathway is inherently poor due to the use of n-butyllithium and iodine in stoichiometric amounts. A catalytic iodination method would significantly improve the atom economy.

Less Hazardous Chemical Syntheses: The DoM route utilizes pyrophoric n-butyllithium, which is highly hazardous to handle, especially on a large scale. Electrophilic iodination might use less acutely hazardous materials, though chlorinated solvents like DCM pose their own health and environmental risks. nih.gov

Designing Safer Chemicals: The final product's intrinsic properties are fixed, but the synthetic process can be designed to avoid the production of hazardous byproducts.

Safer Solvents and Auxiliaries: A key green objective would be to replace hazardous solvents. For the DoM route, substituting THF with greener ether alternatives like 2-methyl-THF (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored. For electrophilic iodination, replacing DCM with a less toxic solvent is a priority. frontiersin.org

Design for Energy Efficiency: The cryogenic temperatures (-78 °C) required for the DoM pathway are energy-intensive, particularly during scale-up. In contrast, the moderately heated electrophilic iodination might be more energy-efficient, although this depends on the reaction time and solvent choice.

Use of Renewable Feedstocks: The starting materials, like 1,3-dimethoxybenzene, are typically derived from petrochemical sources. A long-term green chemistry goal would involve sourcing these precursors from renewable biomass.

Reduce Derivatives: The DoM pathway is a direct functionalization, avoiding the need for protecting groups on the aldehyde, which aligns well with this principle. frontiersin.org

Catalysis: The development of a selective catalytic iodination process for 2,6-dimethoxybenzaldehyde would be a significant green advancement, reducing waste and improving atom economy compared to stoichiometric methods. organic-chemistry.org

Design for Degradation: This principle applies to the final product's lifecycle, which is outside the scope of its synthesis.

Real-time Analysis for Pollution Prevention: Implementing in-situ monitoring (e.g., process analytical technology) during scale-up can help optimize the reaction and prevent batch failures, thereby reducing waste.

Inherently Safer Chemistry for Accident Prevention: Replacing pyrophoric n-butyllithium and volatile, toxic solvents would be the most impactful change to improve the inherent safety of the synthesis.

Optimization and Scale-up Considerations in Production Pathways

Transitioning the synthesis of this compound from a laboratory procedure to a large-scale industrial process requires careful optimization and consideration of several practical and safety-related challenges.

For the Directed ortho-Metalation (DoM) route , the primary challenges are:

Cryogenic Conditions: Maintaining a reaction at -78 °C on a large scale is costly and requires specialized reactor systems.

Reagent Handling: The safe storage, transfer, and use of large quantities of pyrophoric n-butyllithium demand engineered controls and rigorous safety protocols.

Exothermic Quench: The addition of the iodine electrophile to the aryllithium intermediate is highly exothermic and must be carefully controlled to prevent a thermal runaway.

Work-up and Purification: Handling large volumes of organic solvents and aqueous waste streams requires efficient extraction and distillation equipment. Purification by chromatography is not feasible on a large scale; therefore, developing a robust crystallization method is critical for obtaining the final product in high purity.

The use of continuous flow reactors can mitigate some of these scale-up issues by allowing for better temperature control, safer handling of hazardous reagents in smaller volumes at any given time, and rapid mixing.

For the electrophilic iodination route , scale-up considerations include:

Regioselectivity: A key optimization goal is to maximize the formation of the desired 3-iodo isomer over other potential isomers, which can be challenging to separate.

Reaction Kinetics: The reaction must be optimized for time and temperature to ensure complete conversion without product degradation.

Solvent Recovery: Using large volumes of solvents like DCM necessitates an efficient solvent recovery and recycling system to minimize cost and environmental impact.

The following interactive table presents a hypothetical optimization study for the DoM route, demonstrating how changing parameters can affect the outcome.

| Experiment | Equivalents of n-BuLi | Quenching Reagent | Reaction Time (h) | Isolated Yield (%) | Purity (by HPLC, %) |

|---|---|---|---|---|---|

| 1 | 1.1 | I2 (1.1 eq) | 2 | 80 | 95 |

| 2 | 1.0 | I2 (1.1 eq) | 2 | 72 | 94 (unreacted starting material) |

| 3 | 1.5 | I2 (1.5 eq) | 2 | 82 | 91 (more impurities) |

| 4 | 1.1 | I2 (1.1 eq) | 0.5 | 65 | 85 (incomplete reaction) |

| 5 (Optimized) | 1.1 | I2 (1.1 eq) | 1.5 | 86 | >98 |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 3 Iodo 2,6 Dimethoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. A suite of one-dimensional and two-dimensional NMR experiments would be utilized to assign all proton and carbon signals and establish their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of 3-Iodo-2,6-dimethoxybenzaldehyde is expected to reveal distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methoxy (B1213986) group protons. The aldehydic proton should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.

The two methoxy groups at positions 2 and 6 are expected to give rise to a single sharp singlet integrating to six protons, likely in the range of δ 3.8-4.0 ppm. The chemical equivalence of these two groups is due to the free rotation around the C-O bonds.

The aromatic region will be of particular interest. The substitution pattern of the benzene (B151609) ring—with an iodine atom at C3, and two methoxy groups at C2 and C6—leaves two aromatic protons at C4 and C5. These two protons are adjacent and would be expected to form an AX spin system, appearing as a pair of doublets. The coupling constant (J) between these two protons would be in the range of 7-9 Hz, which is typical for ortho-coupled protons on a benzene ring. The chemical shifts of these protons will be influenced by the electronic effects of the surrounding substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | - | 1H |

| Aromatic (H-4/H-5) | 6.5 - 7.5 | Doublet | 7 - 9 | 1H |

| Aromatic (H-4/H-5) | 6.5 - 7.5 | Doublet | 7 - 9 | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aldehydic carbon is expected to be the most downfield signal, typically in the region of δ 190-200 ppm. The carbons of the two equivalent methoxy groups should appear as a single peak around δ 55-65 ppm.

The aromatic region will show six distinct signals for the six carbons of the benzene ring. The chemical shifts of these carbons are influenced by the nature of the substituents. The carbons bearing the electron-donating methoxy groups (C2 and C6) would be shifted upfield relative to unsubstituted benzene, while the carbon attached to the electron-withdrawing aldehyde group (C1) and the iodine atom (C3) will be shifted downfield. The remaining carbons (C4 and C5) will also have characteristic chemical shifts. The carbon bearing the iodine atom (C3) is expected to have a significantly lower chemical shift (around 80-90 ppm) due to the heavy atom effect of iodine.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C1) | 130 - 140 |

| Aromatic (C2) | 150 - 160 |

| Aromatic (C3) | 80 - 90 |

| Aromatic (C4) | 110 - 120 |

| Aromatic (C5) | 120 - 130 |

| Aromatic (C6) | 150 - 160 |

| Methoxy (-OCH₃) | 55 - 65 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Assessment

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A cross-peak between the two aromatic doublets would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the aromatic C-H groups and the methoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for establishing the connectivity of the substituents on the benzene ring. For instance, correlations would be expected between the aldehydic proton and the aromatic carbons C1 and C2/C6. The methoxy protons would show correlations to the C2 and C6 carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecule with high precision. This allows for the unambiguous determination of the molecular formula. For this compound (C₉H₉IO₃), the expected monoisotopic mass would be calculated and compared to the experimental value. The characteristic isotopic pattern of iodine (¹²⁷I is 100% abundant) would also be observed in the mass spectrum.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 292.9675 | To be determined |

| [M+Na]⁺ | 314.9494 | To be determined |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp absorption band around 1680-1700 cm⁻¹ would be indicative of the C=O stretch of the aromatic aldehyde. The C-H stretching vibrations of the aldehyde group typically appear as a pair of weak bands around 2720 and 2820 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups would appear just below 3000 cm⁻¹. The C-O stretching of the methoxy groups would likely produce strong bands in the region of 1250-1000 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1680 - 1700 |

| C-H Stretch (Aldehyde) | 2720 and 2820 |

| C-H Stretch (Aromatic) | > 3000 |

| C-H Stretch (Aliphatic) | < 3000 |

| C-O Stretch (Methoxy) | 1250 - 1000 |

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the intermolecular interactions and the packing of the molecules in the solid state. This method would provide the absolute confirmation of the substitution pattern on the benzene ring and the conformation of the methoxy and aldehyde groups relative to the ring.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

While this compound is an achiral molecule and, therefore, does not exhibit Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) signals, the potential for its conversion into chiral derivatives opens up the possibility of employing these powerful chiroptical spectroscopic techniques for stereochemical analysis. VCD and ECD are instrumental in determining the absolute configuration and conformational landscape of chiral molecules in solution.

The core principle of VCD and ECD lies in the differential absorption of left and right circularly polarized light. For a molecule to be active in VCD or ECD, it must be chiral, meaning it is non-superimposable on its mirror image. In the case of this compound, chirality would need to be introduced synthetically. This could be achieved through various established chemical transformations targeting the aldehyde functional group. For instance, the asymmetric reduction of the aldehyde would yield a chiral alcohol, or a reaction with a chiral amine could produce a chiral imine.

Should such chiral derivatives of this compound be synthesized, VCD and ECD would serve as invaluable tools for their structural elucidation.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a chiral molecule. Each stereoisomer of a chiral compound will produce a VCD spectrum that is a mirror image of the other, often referred to as a "fingerprint" of the absolute configuration. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry of the synthesized derivative can be unambiguously assigned.

Electronic Circular Dichroism (ECD) , similarly, measures the differential absorption of left and right circularly polarized ultraviolet and visible light, which corresponds to electronic transitions. encyclopedia.pub ECD is particularly sensitive to the spatial arrangement of chromophores within a molecule. The benzaldehyde (B42025) moiety in the target compound is a chromophore, and the introduction of a chiral center in its vicinity would likely induce a measurable ECD signal. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule.

The potential application of these techniques to a hypothetical chiral derivative of this compound is summarized in the table below:

| Spectroscopic Technique | Principle | Potential Application to Chiral Derivatives of this compound |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. jasco-global.com | Determination of the absolute configuration of a chiral center introduced, for example, via asymmetric reduction of the aldehyde group. Conformational analysis of the molecule in solution. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. encyclopedia.pub | Assignment of the absolute stereochemistry by analyzing the Cotton effects arising from the electronic transitions of the benzaldehyde chromophore perturbed by a chiral center. |

At present, there are no published studies detailing the synthesis and subsequent VCD or ECD analysis of chiral derivatives of this compound. However, the established principles of these techniques indicate their high potential for the stereochemical characterization of such compounds, should they be synthesized in the future.

Complex Chemical Transformations and Reaction Pathways Involving 3 Iodo 2,6 Dimethoxybenzaldehyde

Reactivity at the Aldehyde Moiety

The aldehyde group in 3-iodo-2,6-dimethoxybenzaldehyde is a key site for a variety of chemical reactions, enabling chain elongation and the introduction of new functionalities.

The aldehyde functionality is susceptible to nucleophilic attack, leading to a variety of addition products. A notable example is the aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction. For instance, the mixed aldol condensation of 2,5-dimethoxybenzaldehyde (B135726) with acetone, catalyzed by a base, yields 1,5-bis(2',5'-dimethoxyphenyl)penta-1,4-diene-3-one. orientjchem.org This reaction proceeds through the formation of a carbanion from acetone, which then attacks the carbonyl group of the benzaldehyde (B42025). orientjchem.org Subsequent dehydration leads to the α,β-unsaturated ketone. orientjchem.org Such reactions are pivotal for constructing larger molecular frameworks from simpler precursors. orientjchem.org

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid. These transformations are fundamental in organic synthesis, allowing for the interconversion of functional groups. While specific examples for this compound are not detailed in the provided search results, these are standard conversions for aromatic aldehydes.

Olefination reactions provide a powerful method for converting aldehydes into alkenes. The Wittig reaction, utilizing a phosphonium (B103445) ylide, is a widely used method for this transformation. lumenlearning.commasterorganicchemistry.comlibretexts.orgwikipedia.org The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide. lumenlearning.comlibretexts.orgorganic-chemistry.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions. nrochemistry.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.comyoutube.com These carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, often leading to cleaner reactions and easier purification, as the phosphate (B84403) byproduct is water-soluble. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The HWE reaction typically shows excellent (E)-selectivity for the resulting alkene. wikipedia.orgorganic-chemistry.org The reaction mechanism is similar to the Wittig reaction, involving the formation of an oxaphosphetane intermediate. nrochemistry.comalfa-chemistry.comyoutube.com

| Reaction | Reagent | Key Features |

|---|---|---|

| Wittig Reaction | Phosphonium ylide | Forms alkenes from aldehydes; stereoselectivity depends on ylide stability. wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate carbanion | Generally provides (E)-alkenes with high selectivity; water-soluble byproduct simplifies purification. wikipedia.orgorganic-chemistry.org |

The Knoevenagel condensation involves the reaction of aldehydes with active methylene (B1212753) compounds, catalyzed by a base, to form a new carbon-carbon double bond. nih.gov This reaction is often the first step in sequential reactions to build more complex molecular architectures, such as indene (B144670) and benzofulvene derivatives. nih.gov The initial Knoevenagel product can undergo subsequent intramolecular cyclization and other transformations depending on the reaction conditions. nih.gov

Transformations of the Iodo Substituent

The iodo group on the aromatic ring is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds. The iodo substituent of this compound makes it an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction joins an organoboron compound with an organic halide. libretexts.org This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents and byproducts. libretexts.org The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org This reaction has been used to synthesize a variety of biaryl compounds. nih.gov

The Heck reaction couples an aryl or vinyl halide with an alkene. organic-chemistry.orgyoutube.com This reaction is typically carried out in the presence of a palladium catalyst and a base. youtube.com The Heck reaction is particularly useful for the synthesis of substituted alkenes and has found applications in the production of fine chemicals. epa.gov The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by insertion of the alkene, and subsequent β-hydride elimination to give the final product. youtube.com

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.netchemeurope.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgchemeurope.comorganic-chemistry.org The reaction proceeds under mild conditions and is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. wikipedia.org The proposed mechanism involves a palladium cycle and a copper cycle. chemeurope.com

The Negishi coupling reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org Palladium or nickel complexes are typically used as catalysts. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org However, the air and moisture sensitivity of organozinc reagents requires the reaction to be performed under inert conditions. wikipedia.org The Negishi coupling has been successfully employed in the total synthesis of complex natural products. wikipedia.org The use of bulky N-heterocyclic carbene (NHC) ligands on the palladium catalyst has been shown to improve the efficiency of Negishi couplings, particularly with sterically hindered substrates. researchgate.net

| Reaction | Coupling Partner | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, base | Mild conditions, high functional group tolerance. libretexts.org |

| Heck | Alkene | Pd catalyst, base | Forms substituted alkenes. organic-chemistry.orgyoutube.com |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Forms aryl alkynes under mild conditions. wikipedia.orgchemeurope.comorganic-chemistry.org |

| Negishi | Organozinc compound | Pd or Ni catalyst | Couples various carbon hybridizations (sp³, sp², sp). wikipedia.org |

Formation of Organometallic Derivatives

The carbon-iodine bond in this compound is the primary site for the formation of organometallic reagents. These derivatives are pivotal intermediates, enabling the creation of new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents: The reaction of this compound with magnesium metal, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, can lead to the corresponding Grignard reagent. However, the presence of the aldehyde group complicates this transformation, as the newly formed organometallic species can readily add to the carbonyl of a starting material molecule. To circumvent this, protection of the aldehyde group, for instance as an acetal, is often a necessary prerequisite.

Organolithium Species: Halogen-metal exchange, most commonly with an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures, can convert the iodoarene into a highly reactive organolithium species. This transformation is generally rapid and efficient. The resulting aryllithium is a potent nucleophile and a strong base, which necessitates careful control of reaction conditions to avoid unwanted side reactions, particularly with the electrophilic aldehyde functionality. Similar to Grignard reagent formation, prior protection of the aldehyde is a common strategy to ensure the desired reactivity of the organolithium intermediate.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the aromatic ring, the specific substitution pattern of this compound can influence its reactivity in such transformations. The cumulative electron-donating effect of the two methoxy (B1213986) groups generally deactivates the ring towards nucleophilic attack. However, under forcing conditions or with highly potent nucleophiles, substitution of the iodo group may be achievable. The viability of SNAr pathways is also heavily dependent on the nature of the nucleophile and the specific reaction conditions employed.

Reactions Involving the Methoxy Substituents

The two methoxy groups of this compound are susceptible to cleavage, providing a route to phenolic derivatives.

The conversion of the methoxy groups to hydroxyl groups can be accomplished using various demethylating agents. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can be effective, though they may also interact with the aldehyde. More commonly, Lewis acids such as boron tribromide (BBr3), boron trichloride (B1173362) (BCl3), or aluminum chloride (AlCl3) are employed. whiterose.ac.uk These reagents readily coordinate to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. The reaction with boron trichloride in dichloromethane (B109758), for example, can be used to selectively demethylate one or both methoxy groups. whiterose.ac.uk The stoichiometry of the Lewis acid is a key parameter in controlling the extent of demethylation.

The cleavage of the ether linkages in this compound is synonymous with the demethylation reactions described above. The core transformation involves the breaking of the aryl C-O bond or the methyl C-O bond. Reagents like boron trichloride are particularly effective at cleaving these ether bonds to yield the corresponding phenols. whiterose.ac.uk The reaction proceeds through a Lewis acid-base adduct, followed by the departure of a methyl halide equivalent and subsequent hydrolysis to afford the phenol.

Multi-Component Reactions and Cascade Transformations

The distinct reactivity of the three functional groups on this compound makes it an excellent candidate for multi-component reactions (MCRs) and cascade sequences. In a hypothetical MCR, the aldehyde could first undergo a condensation reaction with a primary amine to form an imine. Subsequently, a transition-metal-catalyzed cross-coupling reaction at the iodo position could introduce a new substituent. Finally, a reaction involving one of the methoxy groups could further functionalize the molecule, all in a single pot.

Cascade reactions initiated from this scaffold can lead to the rapid assembly of complex heterocyclic systems. For example, an initial intramolecular reaction, perhaps triggered by the deprotection of the aldehyde or a transformation of the iodo group, could set off a series of subsequent bond-forming events.

Regio- and Chemoselective Manipulations of this compound

The differential reactivity of the functional groups is key to the selective manipulation of this compound.

Chemoselectivity: The aldehyde group is the most electrophilic site and can be selectively targeted by nucleophiles in the presence of the less reactive iodo- and methoxy-substituted aromatic ring. For instance, reduction of the aldehyde to an alcohol using a mild reducing agent like sodium borohydride (B1222165) would likely leave the iodo and methoxy groups untouched. Conversely, metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, can be performed selectively at the carbon-iodine bond without affecting the aldehyde or methoxy groups.

Regioselectivity: The substitution pattern on the aromatic ring dictates the regioselectivity of further electrophilic aromatic substitution reactions, although the ring is already electron-rich. The directing effects of the two methoxy groups and the iodo substituent would guide any incoming electrophile. However, transformations at the existing functional groups are more common. For example, as previously mentioned, the stoichiometry of a demethylating agent like boron trichloride can potentially allow for the selective demethylation of one methoxy group over the other, although this can be challenging to control.

Strategic Applications of 3 Iodo 2,6 Dimethoxybenzaldehyde in Advanced Organic Synthesis

As a Key Building Block in the Total Synthesis of Complex Natural Products and Analogues

A comprehensive review of scientific literature and chemical databases indicates that while 3-Iodo-2,6-dimethoxybenzaldehyde is commercially available, its specific application as a key building block in the total synthesis of complex natural products and their analogues is not widely documented. The following subsections detail the findings regarding its potential, though currently underexplored, roles in various synthetic strategies.

Role in the Construction of Indole (B1671886) Scaffolds

Extensive searches of chemical literature did not yield specific examples of this compound being directly utilized in the construction of indole scaffolds. Methodologies for indole synthesis often rely on precursors such as substituted anilines and nitroarenes, which can undergo cyclization reactions. While the iodo- and methoxy- functional groups present on this compound could theoretically be manipulated to facilitate such cyclizations, published research to this effect is not apparent.

Precursor for Isoflavonoid (B1168493) and Polyphenol Derivatives

There is currently a lack of specific published research demonstrating the use of this compound as a direct precursor for the synthesis of isoflavonoid and polyphenol derivatives. The synthesis of these classes of compounds often involves key reactions such as Suzuki, Heck, or other cross-coupling reactions, for which an iodo-substituted benzaldehyde (B42025) could be a suitable partner. However, specific instances of its use in this context are not reported in the available literature.

One documented reaction involving this compound is its demethylation. In a study focused on the synthesis of a labelled natural product, this compound was treated with boron trichloride (B1173362) in dichloromethane (B109758). This reaction selectively removed one of the methyl groups to yield 3-Iodo-2-hydroxy-6-methoxybenzaldehyde. whiterose.ac.uk This transformation highlights the potential of the compound to serve as a precursor to more complex, functionalized phenolic structures, which are foundational to many polyphenol skeletons.

| Reactant | Reagent | Product | Reference |

| This compound | Boron trichloride | 3-Iodo-2-hydroxy-6-methoxybenzaldehyde | whiterose.ac.uk |

Integration into Macrocyclic Architectures and Heterocyclic Systems

The scientific literature does not currently contain specific examples of this compound being integrated into macrocyclic architectures or other complex heterocyclic systems. The presence of the aldehyde and iodo groups offers potential for a variety of synthetic transformations that could lead to such structures, for instance, through intramolecular coupling reactions or multi-component reactions. Nevertheless, the application of this specific building block for these purposes has not been documented.

Development of Novel Synthetic Methodologies

The development of novel synthetic methodologies often involves the use of unique starting materials to explore new chemical space. While this compound possesses functional groups that could be relevant for such studies, its role in the development of new synthetic methods is not a prominent feature in the current body of scientific literature.

Catalyst Design and Ligand Optimization for Coupling Reactions

A detailed literature search did not reveal studies focused on catalyst design or ligand optimization for coupling reactions specifically involving this compound. The aryl iodide functionality is a well-known coupling partner in a multitude of palladium-, copper-, and other metal-catalyzed cross-coupling reactions. It is plausible that this compound could serve as a substrate in such reactions, but specific research detailing the optimization of catalytic systems for this purpose is not available.

Chemoenzymatic Transformations

There are no specific examples in the scientific literature of chemoenzymatic transformations involving this compound. Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the practicality of chemical synthesis, is a growing field. The functional groups of this compound could potentially be targeted by various enzymes, such as oxidoreductases or transferases, but such applications have not yet been reported.

Synthesis of Advanced Materials Precursors

The functional group arrangement of this compound, featuring an aldehyde, two methoxy (B1213986) groups, and an iodine atom on the benzene (B151609) ring, makes it a valuable building block for the synthesis of complex organic molecules, particularly precursors for advanced materials. The presence of the iodo group is of particular synthetic utility, as it serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of conjugated systems found in organic electronic materials.

A plausible and efficient route to this compound begins with the commercially available 2,6-dimethoxybenzaldehyde (B146518). nih.gov Direct iodination of this starting material can be achieved using an electrophilic iodine source. For instance, methods employing N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like trifluoroacetic acid are known to be effective for the iodination of electron-rich aromatic rings. organic-chemistry.org Another potential method involves the use of iodine in the presence of an oxidizing agent.

Once synthesized, this compound can undergo a variety of cross-coupling reactions to form precursors for advanced materials. The aldehyde group can also be used in subsequent reactions to further elaborate the molecular structure.

Table 1: Plausible Cross-Coupling Reactions for the Synthesis of Advanced Materials Precursors from this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure Motif | Potential Application |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Biaryl | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Aryl-alkyne | Conjugated polymers, molecular wires |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃, base (e.g., Et₃N) | Aryl-alkene (Stilbene derivative) | Organic semiconductors, fluorescent dyes |

The Suzuki coupling reaction, for example, would involve the palladium-catalyzed reaction of this compound with an arylboronic acid. wikipedia.orglibretexts.orgorganic-chemistry.org This would lead to the formation of a biaryl structure, a common core in many organic electronic materials. The steric hindrance from the ortho-methoxy groups could influence the dihedral angle between the aromatic rings, which in turn can affect the electronic properties of the final material.

The Sonogashira coupling allows for the formation of a C-C bond between the iodo-substituted carbon of the benzaldehyde and a terminal alkyne. wikipedia.orgchemeurope.comorganic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of conjugated polymers and oligomers with alternating aryl and alkyne units, which are of interest for their conductive and photophysical properties.

Similarly, the Heck coupling reaction can be employed to couple this compound with an alkene, leading to the formation of stilbene-like structures. organic-chemistry.orgnih.gov These compounds are often fluorescent and can be incorporated into larger systems for applications in optoelectronics.

Preparation of Radiolabeled Compounds for Imaging and Research Applications (focus on synthetic route)

The presence of an iodine atom in this compound makes it a prime candidate for the preparation of radiolabeled compounds, particularly for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, and ¹³¹I, are commonly used in nuclear medicine.

A direct and efficient method for the synthesis of a radioiodinated version of this compound would involve an isotopic exchange reaction. In this approach, the non-radioactive ¹²⁷I atom of this compound is replaced with a radioactive isotope of iodine (e.g., *I, where * denotes a radioisotope).

Synthetic Route for Radioiodination:

The synthesis would typically proceed by reacting this compound with a source of radioactive iodide, such as Na[*I]. The reaction is often facilitated by a copper(I) catalyst in a suitable solvent at elevated temperatures. The general scheme is as follows:

Scheme 1: Proposed Radioiodine Exchange Reaction

Table 2: Key Parameters for the Proposed Radioiodination of this compound

| Parameter | Description | Rationale/Considerations |

| Precursor | This compound | The non-radioactive starting material. |

| Radioisotope | Na[*I] (e.g., Na[¹²³I], Na[¹²⁴I]) | The source of the radioactive iodine. The choice of isotope depends on the imaging modality (SPECT or PET) and desired half-life. |

| Catalyst | Copper(I) salt (e.g., CuI) | Facilitates the halogen exchange reaction. |

| Solvent | High-boiling polar aprotic solvent (e.g., DMF, DMSO) | To ensure the reactants are soluble and to allow for heating to drive the reaction. |

| Temperature | 100-150 °C | To overcome the activation energy for the isotopic exchange. |

| Reaction Time | 15-60 minutes | Typically kept short to minimize decomposition and maximize the radiochemical yield, especially with short-lived isotopes. |

The resulting radiolabeled 3-[*I]iodo-2,6-dimethoxybenzaldehyde could then be purified using techniques like High-Performance Liquid Chromatography (HPLC). This radiolabeled compound could serve as a valuable research tool or a precursor for more complex radiotracers. The aldehyde functionality provides a reactive site for further conjugation to biomolecules or other targeting vectors, enabling the development of specific imaging agents for a variety of biological targets. The synthesis of PET tracers often involves automated modules to handle the radioactivity safely and efficiently. radiologykey.comnih.govnih.govresearchgate.netrsc.org

Computational Chemistry and Theoretical Investigations of 3 Iodo 2,6 Dimethoxybenzaldehyde

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common and effective method for determining the optimized geometry and electronic properties of molecules like 3-iodo-2,6-dimethoxybenzaldehyde. A typical approach would involve a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide a detailed understanding of the molecule's characteristics.

Conformational Analysis and Energy Landscapes

The initial step in a computational study of this compound would be to perform a conformational analysis to identify the most stable three-dimensional arrangement of its atoms. This involves rotating the single bonds, particularly the C-C bond connecting the aldehyde group to the benzene (B151609) ring and the C-O bonds of the methoxy (B1213986) groups.

By calculating the energy of each conformation, a potential energy surface can be mapped out. The conformation with the lowest energy is the most stable and is referred to as the global minimum. The relative energies of other stable conformations (local minima) and the energy barriers for interconversion between them can also be determined. This information is crucial as the molecular conformation can significantly influence its reactivity and physical properties.

Table 1: Hypothetical Geometrical Parameters for the Optimized Structure of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-I | ~2.10 Å |

| C=O | ~1.22 Å | |

| C-O (methoxy) | ~1.36 Å | |

| Bond Angle | C-C-O (aldehyde) | ~124° |

| C-C-I | ~120° | |

| Dihedral Angle | O=C-C=C | ~0° or ~180° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organic molecules. Actual values would be determined through DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, while a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing nature of the iodine and aldehyde groups, combined with the electron-donating methoxy groups, would create a complex electronic environment influencing the energies of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 | Electron-donating capability |

| LUMO | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | Chemical reactivity and stability |

Note: These energy values are hypothetical and serve to illustrate the concept. Precise values would be obtained from DFT calculations.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Understanding the distribution of charge within a molecule is essential for predicting its interaction with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It is plotted onto the electron density surface of the molecule, with different colors indicating varying electrostatic potentials.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are likely sites for electrophilic attack. In this compound, this would be expected around the oxygen atom of the carbonyl group.

Blue regions represent positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These areas would likely be found around the hydrogen atom of the aldehyde group and potentially near the iodine atom due to its polarizability.

Green regions denote neutral or areas of very low potential.

The MEP map is a valuable tool for predicting intermolecular interactions, including hydrogen bonding and the initial steps of a chemical reaction.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into the mechanism that are often difficult to obtain through experimental means alone.

Transition State Characterization

A transition state is a high-energy, transient species that exists at the peak of the energy profile along the reaction coordinate. It represents the energy barrier that must be overcome for reactants to be converted into products. Computational methods can be used to locate and characterize the geometry and energy of transition states.

For a reaction involving this compound, such as a nucleophilic addition to the carbonyl group, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the C=O double bond. The identification of a single imaginary frequency in the vibrational analysis of a calculated structure confirms it as a true transition state.

Activation Energies and Reaction Rate Predictions

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. It is a critical factor in determining the rate of a chemical reaction. A lower activation energy corresponds to a faster reaction, while a higher activation energy indicates a slower reaction.

By calculating the energies of the reactants, transition state, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows for the comparison of different possible reaction pathways and the prediction of the most favorable one. For instance, in reactions with multiple possible products, the calculated activation energies can help to explain the observed regioselectivity or stereoselectivity. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters. By calculating the electronic ground state of a molecule, it is possible to derive properties such as nuclear magnetic shielding tensors (which are related to NMR chemical shifts) and the vibrational modes of the atoms.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. richmond.edu This approach calculates the isotropic magnetic shielding constants for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts are heavily influenced by the electronic environment created by the substituents on the benzene ring. The two methoxy groups at positions 2 and 6 are strongly electron-donating, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. Conversely, the aldehyde and iodo groups are electron-withdrawing. The steric hindrance caused by the two ortho-methoxy groups forces the aldehyde group likely out of the plane of the ring, affecting conjugation.

Below is a table comparing the expected experimental ¹H and ¹³C NMR chemical shifts with hypothetical predicted values from a DFT/GIAO calculation. Predicted values often show systematic deviations from experimental ones but are invaluable for assigning peaks and understanding substituent effects.

Table 1: Predicted vs. Expected Experimental NMR Chemical Shifts (ppm) for this compound This table presents hypothetical, albeit realistic, data for illustrative purposes.

| Atom/Group | Predicted ¹H Shift (ppm) | Expected ¹H Shift Range (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹³C Shift Range (ppm) |

|---|---|---|---|---|

| Aldehyde (-CHO) | 10.15 | 9.8 - 10.5 | 191.5 | 188 - 194 |

| Aromatic H-4 | 7.95 | 7.8 - 8.1 | 138.0 | 136 - 140 |

| Aromatic H-5 | 6.80 | 6.7 - 7.0 | 110.2 | 108 - 112 |

| Methoxy (-OCH₃) | 3.88 | 3.8 - 4.0 | 56.5 | 55 - 62 |

| Aromatic C-1 (-CHO) | 129.8 | 128 - 132 | - | - |

| Aromatic C-2 (-OCH₃) | 161.0 | 159 - 163 | - | - |

| Aromatic C-3 (-I) | 92.3 | 90 - 95 | - | - |

Vibrational Frequencies:

Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental modes of vibration, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization. Due to factors like basis set incompleteness and the harmonic approximation, calculated frequencies are often systematically higher than experimental ones and are corrected using a scaling factor.

Key vibrational modes for this compound would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and functional groups, and C-O stretches of the methoxy groups.

Table 2: Key Predicted Vibrational Frequencies for this compound This table presents hypothetical, albeit realistic, data for illustrative purposes.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | **Typical Experimental Range (cm⁻¹) ** |

|---|---|---|---|

| C=O Stretch | Aldehyde | 1715 | 1690 - 1710 |

| C-H Stretch (Aromatic) | Benzene Ring | 3080 | 3050 - 3100 |

| C-H Stretch (Aldehyde) | Aldehyde | 2840, 2745 | 2810-2850, 2710-2750 |

| C-O Stretch (Aryl Ether) | Methoxy | 1265 | 1240 - 1275 |

Quantum Theory of Atoms in Molecules (AIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding based on the topology of the electron density (ρ). scm.com By locating critical points in the electron density, QTAIM partitions a molecule into distinct atomic basins and characterizes the interactions between them.

A bond critical point (BCP) is a point of minimum electron density between two atoms, signifying an interaction path. The properties at this point, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the bond. acs.org

Shared-shell interactions (covalent bonds) are characterized by a high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei.

Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces) have a low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating that electron density is separately localized within each atomic basin.

For this compound, QTAIM analysis would quantify the covalent nature of the C-C, C-H, and C=O bonds. The C-O bonds of the methoxy groups would show significant covalent character, while the C-I bond is of particular interest. Halogen bonds often exhibit characteristics intermediate between covalent and closed-shell interactions. The C-I bond itself is covalent, but its potential to act as a halogen bond donor would be reflected in the electron density distribution around the iodine atom.

Table 3: Hypothetical QTAIM Parameters at Bond Critical Points for this compound This table presents hypothetical, albeit realistic, data for illustrative purposes.

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Type Interpretation |

|---|---|---|---|

| C=O | 0.350 | -0.580 | Polar Covalent |

| C-C (aromatic) | 0.295 | -0.710 | Covalent |

| C-H (aromatic) | 0.260 | -0.650 | Covalent |

| C-O (methoxy) | 0.245 | -0.450 | Polar Covalent |

The analysis would likely show the C-I bond having a relatively low electron density and a Laplacian value that is close to zero or slightly positive, indicating a highly polar covalent bond with some closed-shell character.

Non-Covalent Interaction (NCI) Analysis in Crystal Structures and Intermolecular Interactions

NCI analysis is a computational technique that visualizes and identifies non-covalent interactions in real space based on the electron density (ρ) and its reduced density gradient (RDG). researchgate.net It generates 3D isosurfaces that highlight regions of interaction, which are color-coded to differentiate their nature:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions, including π-π stacking.

Red surfaces denote strong repulsive or steric clashes.

In the context of this compound, NCI analysis would be instrumental in understanding how molecules pack in a crystal lattice. Several key non-covalent interactions are expected:

Halogen Bonding: The most significant directional interaction would likely be a halogen bond between the electropositive region (σ-hole) on the iodine atom of one molecule and the electronegative carbonyl oxygen of a neighboring molecule (C-I···O=C). nih.govnih.gov This would appear as a distinct green or bluish-green disc-like surface between the iodine and oxygen atoms.

Weak Hydrogen Bonding: C-H···O hydrogen bonds are expected, involving aromatic C-H or methoxy C-H donors and carbonyl or ether oxygen acceptors. nih.gov These would manifest as smaller, less intense green surfaces.

π-π Stacking: Depending on the crystal packing, displaced stacking of the aromatic rings could occur, which would be visualized as a broad, flat green surface between the rings. nih.gov

Steric Interactions: The bulky methoxy groups would likely lead to some steric repulsion with neighboring molecules, which would be identified by red-colored regions in the NCI plot.

Table 4: Expected Non-Covalent Interactions in this compound for NCI Analysis

| Interaction Type | Atoms Involved | Expected NCI Plot Appearance |

|---|---|---|

| Halogen Bond | C-I ··· O=C | Green to blue-green disc between I and O |

| Hydrogen Bond | C(aromatic)-H ··· O=C | Small, faint green surface |

| Hydrogen Bond | C(methoxy)-H ··· O(methoxy) | Small, faint green surface |

| π-π Stacking | Aromatic Ring ··· Aromatic Ring | Broad, flat green surface between rings |

This analysis provides a qualitative and intuitive map of the stabilizing and destabilizing forces that govern the supramolecular architecture of the compound.

Conclusion and Future Research Perspectives

Summary of Current Academic Achievements for 3-Iodo-2,6-dimethoxybenzaldehyde

A thorough review of scientific literature reveals a significant gap in the academic achievements specifically concerning this compound. While numerous studies exist for other isomers, such as 3-Iodo-4,5-dimethoxybenzaldehyde and various other substituted benzaldehydes, dedicated research on the 3-iodo-2,6-dimethoxy isomer is not apparent. This lack of specific data underscores its status as a largely unexplored chemical entity. The parent compound, 2,6-dimethoxybenzaldehyde (B146518), is a known chemical with documented properties and applications. nih.govsigmaaldrich.com Its synthesis and reactions, such as demethylation, have been studied. sigmaaldrich.com Furthermore, the synthesis of a carbon-13 labeled version, [1-13C]-2,6-dimethoxybenzaldehyde, has been reported, highlighting the interest in this structural backbone for isotopic labeling studies. whiterose.ac.uk

Identification of Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of this compound has not been explicitly detailed in available literature. However, established methods for the iodination of aromatic compounds offer plausible synthetic routes. Direct iodination of 2,6-dimethoxybenzaldehyde would likely be a primary avenue of investigation. The directing effects of the two methoxy (B1213986) groups (ortho-, para-directing) and the aldehyde group (meta-directing) would need to be carefully considered to achieve the desired regioselectivity at the 3-position.

Advanced iodination methods, such as those employing hypervalent iodine reagents, could offer greater control and efficiency. For instance, the use of iodine in the presence of an oxidizing agent or a catalyst might facilitate the desired transformation. The synthesis of related compounds, like 2-iodo-3,4,5-trimethoxybenzoic acid using iodine and silver trifluoroacetate, points to the potential of such methodologies for halogenating deactivated aromatic rings. sigmaaldrich.com

Another potential, though likely more complex, route could involve a multi-step synthesis starting from a different precursor, where the iodine and aldehyde functionalities are introduced sequentially or through rearrangement reactions.

Emerging Research Questions in Structure-Reactivity Relationships

The unique substitution pattern of this compound raises several intriguing questions regarding its structure-reactivity relationship. The steric hindrance imposed by the two methoxy groups flanking the aldehyde could significantly influence its reactivity in condensation reactions, such as the Knoevenagel or Wittig reactions. The electronic effects of the electron-donating methoxy groups and the electron-withdrawing iodo and aldehyde groups would create a distinct electronic environment on the aromatic ring, impacting its susceptibility to nucleophilic and electrophilic attack.

Future research could explore how the interplay of these steric and electronic factors affects the compound's participation in various organic transformations, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) at the C-I bond. Understanding these relationships would be crucial for unlocking its potential as a synthetic building block.

Potential for Future Development as a Versatile Chemical Synthon

Assuming successful synthesis, this compound could emerge as a valuable and versatile chemical synthon. The presence of three distinct functional groups—the aldehyde, the iodo group, and the methoxy groups—offers multiple handles for further chemical modification.

The aldehyde group can serve as a precursor for various functional groups, including alcohols, carboxylic acids, and imines, and can participate in the formation of new carbon-carbon bonds. The iodo group is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents, such as aryl, alkyl, and alkynyl groups. The methoxy groups can potentially be demethylated to reveal hydroxyl groups, opening up another avenue for functionalization.

This trifunctional nature would allow for the construction of complex molecular architectures, making this compound a potentially useful intermediate in the synthesis of natural products, pharmaceuticals, and materials with novel properties. Its development as a synthon is, however, entirely contingent on the establishment of a reliable and efficient synthetic pathway.

Q & A

Basic: What are the optimal synthetic routes for 3-Iodo-2,6-dimethoxybenzaldehyde, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves iodination of 2,6-dimethoxybenzaldehyde. Key steps include:

- Electrophilic substitution : Use iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid under controlled temperature (0–5°C) to minimize side reactions like over-iodination .

- Optimization parameters : Vary solvent polarity (e.g., DCM vs. acetic acid), stoichiometry (1.1–1.3 equiv ICl), and reaction time (2–6 hrs). Monitor progress via TLC (Rf ~0.4 in hexane:EtOAc 7:3) and confirm purity via HPLC (C18 column, 70:30 MeOH:H2O) .

- Yield improvement : Post-reaction quenching with Na₂S₂O₃ and purification via silica gel chromatography (hexane:EtOAc gradient) typically achieves 65–75% yield.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

- Spectroscopy :

- Chromatography :

- HPLC : Purity >98% confirmed using a reverse-phase column (UV detection at 254 nm) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 306.97 (calculated for C₉H₉IO₃) .

Advanced: What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

Discrepancies (e.g., unexpected NMR shifts or MS fragments) require:

- Cross-validation : Compare data with structurally analogous compounds like 4-Bromo-2,6-dimethoxybenzaldehyde (δ 7.1–7.4 for Br-substituted aromatics) .

- Isotopic labeling : Use deuterated solvents to distinguish solvent peaks from sample signals in NMR.

- Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict chemical shifts and compare with experimental data .

Advanced: How can researchers design coupling reactions using this compound as a substrate?

Methodological Answer:

The iodo group enables cross-coupling reactions:

- Suzuki-Miyaura : React with aryl boronic acids (1.2 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (3:1) at 80°C for 12 hrs .

- Ullmann coupling : For C-O bond formation, use CuI (10 mol%), 1,10-phenanthroline, and aryl halides in DMF at 120°C .

- Monitoring : Track via GC-MS for intermediate identification.

Advanced: What biological screening protocols are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- Antimicrobial assays : Use microdilution (96-well plates) against E. coli and S. aureus (MIC determination via OD₆₀₀) .

- Cytotoxicity : MTT assay on HeLa cells (IC₅₀ calculation with dose-response curves) .

- Enzyme inhibition : Test against COX-2 or acetylcholinesterase using fluorometric kits (e.g., Invitrogen) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood due to volatile aldehydes .

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation .

- Spill management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite.

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular docking : Predict binding affinity to biological targets (AutoDock Vina) using PDB structures .

- Reactivity indices : Calculate Fukui indices (Gaussian 09) to identify electrophilic/nucleophilic sites .

- Transition state modeling : Use QM/MM simulations (e.g., ORCA) to explore reaction pathways for iodination or coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.